molecular formula C21H23F3N2O B2739813 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 955593-14-3

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2739813
M. Wt: 376.423
InChI Key: MVOKCCLSRLKQQB-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N2O and its molecular weight is 376.423. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding Studies

Benzamide analogs, such as those labeled with tritium, have been evaluated for their binding affinity to sigma-2 receptors, indicating their potential utility in studying receptor interactions in vitro. For instance, Xu et al. (2005) conducted a study on benzamide analogues radiolabeled with tritium to evaluate their binding to sigma-2 receptors, demonstrating their applicability in receptor studies (Xu et al., 2005).

Synthetic Methodologies

Research into the synthesis of substituted 1-benzyl octahydroisoquinolines through acid-catalyzed cyclization presents innovative synthetic pathways for creating complex heterocyclic compounds. For example, Meuzelaar et al. (1998) developed novel synthetic routes to substituted 1-benzyl octahydroisoquinolines, illustrating advances in cyclization techniques for heterocyclic chemistry (Meuzelaar et al., 1998).

Physicochemical Characterization

Studies on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus contribute to our understanding of compound stability and reactivity, essential for designing molecules with specific biological activities. Harvey (2000) explored the electrospray and collision-induced dissociation fragmentation spectra of N-linked glycans derivatized with benzamide analogs, offering insights into their physicochemical properties (Harvey, 2000).

Biological Activity Exploration

Research into tetrahydroisoquinoline and benzamide derivatives includes investigating their potential as antimicrobial, anti-inflammatory, and cytotoxic agents. This reflects a broader interest in understanding the pharmacological and biological activities of such compounds. Zablotskaya et al. (2013) synthesized and characterized a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, finding them active in psychotropic, anti-inflammatory, and cytotoxicity screenings, indicating their potential therapeutic applications (Zablotskaya et al., 2013).

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O/c1-2-26-13-3-4-17-14-15(5-10-19(17)26)11-12-25-20(27)16-6-8-18(9-7-16)21(22,23)24/h5-10,14H,2-4,11-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOKCCLSRLKQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide

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